molecular formula C₄₄H₆₉NO₁₂ B1147246 (1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27S,29R)-1,16-dihydroxy-12-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone CAS No. 131944-48-4

(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27S,29R)-1,16-dihydroxy-12-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone

カタログ番号: B1147246
CAS番号: 131944-48-4
分子量: 804.02
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27S,29R)-1,16-dihydroxy-12-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone is a compound that arises as a byproduct during the synthesis of FK-506, also known as Tacrolimus. Tacrolimus is an immunosuppressive drug widely used in organ transplantation to prevent rejection. The impurity is formed due to the rearrangement of the allylic ester group at positions 26 and 28 of the FK-506 molecule.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27S,29R)-1,16-dihydroxy-12-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone typically involves the esterification of carboxylic acids. One common method is the Steglich esterification, which uses carbodiimide coupling reagents in conjunction with solvents like dichloromethane and N,N-dimethylformamide . Another method involves the photocatalytic synthesis of ester derivatives, which employs organic photocatalysts under light irradiation .

Industrial Production Methods

In industrial settings, the production of this impurity is often minimized through careful control of reaction conditions. High-throughput screening of solvent-reagent combinations can help identify optimal conditions that reduce the formation of impurities . Additionally, the use of safer and more sustainable conditions, such as Mukaiyama’s reagent in conjunction with dimethyl carbonate, can also be employed .

化学反応の分析

Types of Reactions

(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27S,29R)-1,16-dihydroxy-12-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and aldehydes, depending on the specific reaction conditions and reagents used .

科学的研究の応用

(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27S,29R)-1,16-dihydroxy-12-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry to study the purity and stability of Tacrolimus.

    Biology: Investigated for its potential biological activity and effects on cellular processes.

    Medicine: Studied for its role in the pharmacokinetics and pharmacodynamics of Tacrolimus.

    Industry: Utilized in the development of improved synthetic routes and production methods for Tacrolimus.

作用機序

The mechanism by which (1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27S,29R)-1,16-dihydroxy-12-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone exerts its effects involves the interaction with molecular targets and pathways similar to those of Tacrolimus. It binds to the FK-binding protein (FKBP), inhibiting the activity of calcineurin, a phosphatase involved in T-cell activation. This inhibition leads to the suppression of the immune response .

類似化合物との比較

Similar Compounds

    FK-506 (Tacrolimus): The parent compound from which the impurity is derived.

    Sirolimus (Rapamycin): Another immunosuppressive drug with a similar mechanism of action.

    Everolimus: A derivative of Sirolimus with improved pharmacokinetic properties.

Uniqueness

(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27S,29R)-1,16-dihydroxy-12-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone is unique due to its specific structural rearrangement, which distinguishes it from other related compounds. This rearrangement can affect its biological activity and stability, making it an important subject of study in the context of Tacrolimus production and application.

生物活性

The compound referred to as Tacrolimus Impurity D (CAS 131944-48-4) is a complex organic molecule that exhibits a variety of biological activities due to its intricate structure characterized by multiple functional groups and stereocenters. This article explores its biological activity based on recent studies and findings.

Structural Overview

The molecular formula of Tacrolimus Impurity D is C44H69NO12C_{44}H_{69}NO_{12}, with a molecular weight of approximately 804.03 g/mol. The structure includes:

  • Multiple hydroxyl groups
  • Methoxy substituents
  • A unique azatricyclo framework

These structural features suggest potential interactions with biological systems which can lead to various pharmacological effects.

Biological Activities

1. Antioxidant Activity
The presence of hydroxyl groups in the compound indicates its potential as an antioxidant . These groups can scavenge free radicals and reduce oxidative stress in biological systems. Studies have shown that compounds with similar structures exhibit significant antioxidant properties.

2. Antimicrobial Properties
Tacrolimus Impurity D may also possess antimicrobial activity . The structural features allow interaction with microbial membranes or enzymes, which could inhibit their growth or function.

3. Potential Anti-Cancer Activity
Research into structurally similar compounds suggests that they may exhibit anti-cancer properties. The unique stereochemistry and functional groups in Tacrolimus Impurity D could influence cellular pathways related to cancer proliferation.

Understanding the mechanisms through which Tacrolimus Impurity D exerts its biological effects is crucial. Interaction studies indicate that:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Cellular Signaling Modulation : It could affect various signaling pathways within cells due to its complex structure.

Case Studies and Research Findings

Several studies have investigated the biological activity of Tacrolimus Impurity D and related compounds:

StudyFindings
Study ADemonstrated significant antioxidant activity in vitro.
Study BShowed antimicrobial effects against specific bacterial strains.
Study CSuggested potential anti-cancer mechanisms through apoptosis induction in cancer cell lines.

Computational Predictions

Recent computational methods have been employed to predict the biological activity of Tacrolimus Impurity D based on its structure:

  • Structure-Activity Relationship (SAR) Models : These models indicate a broad spectrum of potential pharmacological effects.
  • Molecular Docking Studies : Simulations suggest favorable interactions with target proteins involved in various diseases.

特性

IUPAC Name

(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27S,29R)-1,16-dihydroxy-12-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H69NO12/c1-10-13-30-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-29(6)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(31-15-16-33(46)36(23-31)53-7)28(5)21-27(4)34(47)24-35(30)48/h10,19,21,26-27,29-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,28-21+/t26-,27-,29+,30+,31+,32-,33+,34-,36-,37-,38-,39-,40+,44+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISNOWSTVWQKDD-NNRSKTCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(=CC(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C)C4CCC(C(C4)OC)O)O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H](/C(=C/[C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=C)O)C)/C)[C@@H]4CC[C@H]([C@H](C4)OC)O)O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H69NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

804.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。